InChI=1S/C8H10N2O.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H2,10,11);1H/t7-;/m1./s1
. The compound has a canonical SMILES string of C1=CC=C(C=C1)C(C(=O)N)N.Cl
and an isomeric SMILES string of C1=CC=C(C=C1)C@HN)N.Cl
.
The synthesis of H-D-Phg-NH2.HCl typically involves the reaction of phenylglycine with ammonia or an amine under acidic conditions to form the corresponding amide. The hydrochloride salt is then generated by treating the amide with hydrochloric acid.
H-D-Phg-NH2.HCl features a molecular structure that includes:
The structural representation can be summarized as follows:
The compound can be characterized using various spectroscopic techniques:
H-D-Phg-NH2.HCl can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for H-D-Phg-NH2.HCl primarily involves its role in biochemical pathways, particularly in antibiotic synthesis.
H-D-Phg-NH2.HCl has diverse applications across several scientific domains:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3